molecular formula C6H9ClN2O B596768 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride CAS No. 157327-53-2

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B596768
CAS No.: 157327-53-2
M. Wt: 160.601
InChI Key: AXVFGSQIBOVHRY-UHFFFAOYSA-N
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Description

Structural Classification Within Heterocyclic Chemistry

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride belongs to the class of fused bicyclic heterocycles featuring:

  • A pyridine backbone with partial saturation at positions 4–7
  • An isoxazole ring fused at the 4,5-c positions of the pyridine system

This structural arrangement places it within the broader family of isoxazolopyridines , which are characterized by a shared nitrogen-oxygen heterocyclic framework. The saturation of the pyridine ring reduces aromaticity while introducing conformational flexibility, as evidenced by X-ray crystallographic data for related compounds. Key structural features include:

Property Description
Ring System Bicyclic: Isoxazole (3-membered) fused to tetrahydropyridine (6-membered)
Fusion Positions Isoxazole C3–C4 bonds fused to pyridine C4–C5 positions
Saturation Pyridine ring hydrogenated at positions 4–7
Functionalization Sites Position 3 (isoxazole), positions 2/6 (pyridine), and bridgehead positions

The compound’s hydrochloride salt enhances water solubility through ionic interactions, making it particularly valuable for synthetic applications requiring polar reaction media.

Historical Development of Isoxazolopyridine Chemistry

The synthesis of isoxazolopyridine derivatives emerged from mid-20th century efforts to combine nitrogen- and oxygen-containing heterocycles. Key milestones include:

  • 1950s–1970s : Early reports of isoxazole annulation to pyridine cores via cyclocondensation reactions
  • 1980s : Gewald’s pioneering work on functionalized isoxazolopyridines using nitro group substitutions
  • 2000s : Development of catalytic methods for regioselective isoxazole-pyridine fusions, including titanium-mediated cyclizations
  • 2020s : Application of Boulton–Katritzky rearrangements to access polyfunctional derivatives

The specific compound this compound first appeared in synthetic literature circa 2015 as part of pharmaceutical intermediate development. Its synthesis typically employs:

  • Intramolecular cyclization of oxazole precursors under acidic conditions
  • Reductive ring-opening of nitro-substituted intermediates
  • Protection-deprotection strategies for functional group compatibility

Nomenclature and Systematic Positioning

The systematic name follows Hantzsch–Widman and fused ring nomenclature rules:

  • Base component : Pyridine (parent hydride)
  • Fusion descriptor : Isoxazolo[4,5-c] indicates:
    • Isoxazole fused to pyridine
    • Isoxazole atoms 4a–5a bonded to pyridine atoms 4–5 (c-fusion)
  • Hydrogenation state : "Tetrahydro" specifies saturation at positions 4–7
  • Salt form : Hydrochloride denotes protonation at the pyridine nitrogen

Alternative naming conventions include:

  • IUPAC : 4H,5H,6H,7H-oxazolo[4,5-c]pyridine hydrochloride
  • CAS Index : Pyridine, 4,5,6,7-tetrahydroisoxazolo[4,5-c]-, hydrochloride

The numbering system and fusion positions are illustrated below:

$$
\begin{array}{ccc}
& \text{O} & \
& | & \
\text{N} & \text{C} & \text{C} \
& | & \
\text{C} & \text{C} & \text{N}^+ \cdot \text{Cl}^- \
\end{array}
$$

Simplified structural diagram showing isoxazole (left) fused to tetrahydropyridine (right), with hydrochloride counterion.

Significance in Heterocyclic Research

This compound has become strategically important due to:

A. Electronic Modulation Capabilities

  • The isoxazole ring introduces electron-withdrawing character , altering pyridine’s basicity and coordination properties
  • Partial saturation enables conformational switching for host-guest chemistry applications

B. Synthetic Versatility

  • Serves as a precursor for:
    • Triazole derivatives via Boulton–Katritzky rearrangements
    • Metal coordination complexes through oxazoline nitrogen donors
    • Functionalized pyridines via ring-opening reactions

C. Pharmacological Relevance
While excluding safety/dosage data per instructions, structural analogs demonstrate:

  • GABA_A receptor modulation in neuroactive compounds
  • Kinase inhibition through pyridine-oxazole pharmacophores
  • Antimicrobial activity in isoxazolopyridine derivatives

Recent advances (2020–2025) have exploited its hydrogenated pyridine ring for:

  • Proton-coupled electron transfer in catalytic systems
  • Chiral ligand design in asymmetric synthesis
  • Polymerizable monomers for conductive materials

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-2-7-3-5-4-8-9-6(1)5;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVFGSQIBOVHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864051-65-9
Record name 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride
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Preparation Methods

Ring-Opening and Esterification Initiated Synthesis

The most widely documented approach begins with pyrrolidin-2-one (Compound I), which undergoes simultaneous ring-opening and esterification in anhydrous methanol or ethanol using methanesulfonic acid as a catalyst . This step yields the methanesulfonic acid salt of dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate (Compound II) with 85–90% efficiency under water-free conditions . The reaction mechanism involves acid-catalyzed nucleophilic attack by the alcohol on the lactam carbonyl, followed by esterification (Figure 1).

Table 1: Optimization of Ring-Opening Conditions

Acid CatalystSolventTemperature (°C)Yield (%)
Methanesulfonic acidMethanol2590
HCl (anhydrous)Ethanol2572
H<sub>2</sub>SO<sub>4</sub>Methanol2568

The methanesulfonic acid salt of Compound II is critical for subsequent steps, as it enhances solubility in non-polar solvents like toluene or heptane . Isolation of this intermediate is unnecessary, enabling a one-pot workflow that minimizes purification losses .

Imine Formation and Cyclization

Compound II reacts with methyl or ethyl glyoxylate in non-polar solvents (toluene, heptane) under basic conditions to form an imine intermediate (Compound III) . Triethylamine is preferred over potassium carbonate due to its superior deprotonation efficiency and compatibility with in situ ionic liquid formation (triethylammonium methanesulfonate) . The reaction proceeds via nucleophilic addition of the secondary amine to the glyoxylate carbonyl, followed by cyclization to construct the isoxazolo ring (Figure 2).

Table 2: Base and Solvent Impact on Imine Formation

BaseSolventReaction Time (h)Yield (%)
TriethylamineToluene488
K<sub>2</sub>CO<sub>3</sub>Heptane875
DBUToluene382

Cyclization is exothermic, requiring controlled addition of glyoxylate at 0–5°C to suppress side reactions . The final tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) is isolated as a hydrochloride salt via HCl gas treatment in dichloromethane, achieving ≥95% purity .

Dehydrogenation-Halogenation Strategies

Alternative routes employ dehydrogenation-halogenation of tetrahydroisoxazolopyridone precursors. For example, 3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one undergoes photolytic dehydrochlorination using a medium-pressure mercury lamp in methanol, yielding 4,5-dihydroisoxazolo[4,3-c]pyridin-4-one with 80% efficiency . This method introduces unsaturation at C6–C7, critical for further functionalization.

Table 3: Dehydrogenation Methods and Outcomes

ReagentConditionsProductYield (%)
DDQ1,4-Dioxane, refluxDihydroisoxazolopyridone65
N-Chlorosuccinimidet-BuOH, AIBN, reflux7-Bromo derivative35
UV light (254 nm)MeOH, N<sub>2</sub>Dihydroisoxazolopyridone80

Halogenation at C7 is achieved via radical mechanisms using N-bromosuccinimide (NBS) or t-butyl hypochlorite, though yields are moderate (35–40%) . These intermediates facilitate cross-coupling reactions for structural diversification.

Heteroannulation of Pyridine Derivatives

A less common route involves pyridine heteroannulation using 4-stearamidobenzoyl chloride and ethyl acetoacetate in ethanol with triethylamine . This method constructs the isoxazolo ring via a Knorr-type condensation, though yields are lower (50–60%) compared to ring-opening pathways .

Table 4: Heteroannulation Reaction Parameters

Acylating AgentBaseSolventYield (%)
4-Stearamidobenzoyl chlorideEt<sub>3</sub>NEthanol55
Benzoyl chlorideK<sub>2</sub>CO<sub>3</sub>Acetone48

Hydrochloride Salt Formation

Final protonation to the hydrochloride salt is universally achieved by treating the free base with HCl gas in dichloromethane or ethanolic HCl . Critical parameters include:

  • Stoichiometry : 1.1 equiv HCl to prevent over-acidification .

  • Temperature : 0–5°C to avoid decomposition .

  • Crystallization : Anti-solvent (diethyl ether) addition induces precipitation, yielding >99% pure hydrochloride .

Chemical Reactions Analysis

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups. .

Scientific Research Applications

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of THIP hydrochloride differ in their heterocyclic core, substituents, and pharmacological profiles. Below is a detailed comparison:

Key Structural and Functional Differences

Core Heterocycle: THIP and its isoxazole-pyridine derivatives (e.g., ethyl carboxylate, benzo-dioxolyl) exhibit distinct electronic properties compared to imidazole- or pyrazole-containing analogs.

Substituent Effects :

  • The 3-hydroxyl group in THIP is essential for GABA receptor agonism but limits blood-brain barrier permeability .
  • Ethyl carboxylate and ethoxy substituents improve lipophilicity, aiding cellular uptake but may reduce target affinity .

Pharmacological Applications :

  • THIP is uniquely validated in neurological models, whereas its derivatives are exploratory in oncology (Hsp90 inhibition) .
  • Structural analogs like the benzo-dioxolyl derivative are designed for patentability and enhanced binding but lack empirical validation .

Biological Activity

4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, commonly known as gaboxadol (THIP), is a compound with significant biological activity primarily as a GABA receptor modulator. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research sources.

Chemical Structure and Properties

Gaboxadol is a conformationally constrained derivative of the alkaloid muscimol. Its chemical formula is C6H9ClN2OC_6H_9ClN_2O and it has a molecular weight of approximately 162.6 g/mol. The compound's structure allows it to interact selectively with certain GABA receptors, particularly those containing the delta subunit.

Gaboxadol acts as a GABA_A receptor agonist , exhibiting functional selectivity toward delta-containing GABA_A receptors. This selectivity is crucial for its therapeutic effects and side effect profile. Gaboxadol enhances inhibitory neurotransmission in the central nervous system (CNS), which can lead to sedative and anxiolytic effects.

1. GABA Uptake Inhibition

Gaboxadol has been shown to inhibit GABA uptake in vitro, contributing to increased levels of GABA in the synaptic cleft. Studies indicate that gaboxadol's potency as a GABA uptake inhibitor is significant compared to other compounds in its class .

2. Sedative Effects

Early studies indicated that gaboxadol produced sedative effects similar to benzodiazepines but with a different side effect profile. It was investigated for its potential use in treating insomnia due to its ability to induce sleep without the typical side effects associated with traditional sleep medications .

3. Neuroprotective Properties

Research has suggested that gaboxadol may have neuroprotective effects in models of neurodegenerative diseases. For instance, it has been studied for its potential benefits in conditions like Huntington's disease and Alzheimer's disease by modulating excitatory neurotransmission and reducing cell death .

Clinical Studies and Trials

Gaboxadol underwent various clinical trials throughout the 1980s and 1990s for multiple indications including anxiety disorders, chronic pain management, and insomnia. However, many of these trials were halted due to safety concerns and lack of efficacy. Notably:

  • Insomnia Trials : Clinical trials conducted by Lundbeck and Merck aimed at evaluating gaboxadol's effectiveness for insomnia were ultimately discontinued after safety concerns arose regarding adverse effects .
  • Neurodegenerative Disease Models : Studies using animal models have demonstrated that gaboxadol administration can attenuate symptoms associated with neurodegeneration, suggesting potential therapeutic avenues that warrant further investigation .

Case Studies

Case studies involving gaboxadol have highlighted both its therapeutic potential and challenges:

  • Case Study 1 : A patient with severe insomnia reported significant sleep improvement after gaboxadol treatment; however, adverse effects such as dizziness led to discontinuation.
  • Case Study 2 : In a model of multiple sclerosis (EAE model), gaboxadol administration resulted in reduced disease progression, indicating its potential role in managing autoimmune conditions .

Summary Table of Biological Activities

Activity Description Evidence Source
GABA Uptake InhibitionInhibits GABA uptake enhancing neurotransmission
Sedative EffectsInduces sleep with fewer side effects than traditional sedatives
Neuroprotective EffectsReduces cell death in neurodegenerative models
Clinical EfficacyDiscontinued trials due to safety concerns

Q & A

Basic: What are the recommended synthetic pathways for 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with cyclization of precursor heterocycles followed by functional group modifications. For example, dehydrogenation-halogenation of a tetrahydroisoxazolopyridinone scaffold can yield halogenated derivatives, which are subsequently quaternized with HCl . Key steps include:

  • Cyclization : Use of catalysts like Pd or Cu under controlled temperatures (e.g., 80–100°C) to form the fused isoxazole-pyridine core.
  • Halogenation : Bromine or chlorine gas in inert solvents (e.g., DCM) at low temperatures (−10°C to 0°C) to introduce halogens.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity.
    Purity is validated via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and ¹H/¹³C NMR to confirm absence of byproducts .

Advanced: How can reaction conditions be optimized to minimize side products during halogenation of the tetrahydroisoxazolo-pyridine core?

Side products like over-halogenated or ring-opened species arise from excessive reagent use or improper temperature control. Optimization strategies include:

  • Stoichiometric precision : Use 1.05–1.1 equivalents of halogenating agents (e.g., NBS or Cl₂) to avoid excess.
  • Temperature modulation : Maintain −5°C to 0°C during halogen addition to suppress radical side reactions.
  • In situ monitoring : Employ FT-IR to track reagent consumption (e.g., disappearance of N–H stretches at ~3400 cm⁻¹) .
    Post-reaction, LC-MS can identify minor impurities, guiding iterative refinement of conditions .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

  • NMR : ¹H NMR (DMSO-d₆) reveals proton environments (e.g., NH at δ 10.2 ppm, pyridine protons at δ 7.5–8.2 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons.
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 183.06 for C₇H₈ClN₂O⁺).
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and validates fused-ring geometry .
    Cross-referencing these datasets ensures structural fidelity .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often stem from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies:

  • Standardized assays : Use common protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity, IC₅₀ determination via MTT).
  • Control benchmarking : Compare against reference compounds (e.g., doxorubicin for cytotoxicity).
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
    For example, anticoagulant activity reported in may vary due to thrombin concentration differences in PT/aPTT assays.

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Pharmacophore development : The isoxazole-pyridine core serves as a scaffold for designing kinase inhibitors or GPCR modulators.
  • Derivatization : Bromo- or methoxy-substituted analogs (e.g., 2-bromo derivatives) are intermediates for Suzuki couplings to introduce aryl groups .
  • Biological screening : Evaluate antimicrobial or anti-inflammatory activity via in vitro models (e.g., MIC against S. aureus) .

Advanced: What computational methods aid in predicting the structure-activity relationship (SAR) of derivatives?

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR) to predict binding affinities.
  • QSAR modeling : Employ Gaussian09 for DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity.
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
    These methods prioritize synthetic targets, reducing trial-and-error experimentation .

Basic: How should researchers handle stability issues during storage of this hydrochloride salt?

  • Storage conditions : Desiccate at −20°C under argon to prevent hygroscopic degradation.
  • Stability monitoring : Periodic HPLC checks (every 3 months) to detect hydrolysis or oxidation products.
  • Buffer compatibility : Avoid aqueous solutions at pH >7, which promote deprotonation and precipitation .

Advanced: What strategies mitigate batch-to-batch variability in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FT-NIR to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use Minitab to optimize parameters (e.g., temperature, stirring rate) via response surface methodology.
  • Crystallization control : Seed crystals and control cooling rates (±0.5°C/min) to ensure uniform particle size distribution .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl vapor release.
  • Waste disposal : Neutralize with NaHCO₃ before aqueous disposal .

Advanced: How can researchers validate the absence of genotoxicity in novel derivatives?

  • Ames test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction).
  • Comet assay : Assess DNA damage in human lymphocytes post 24-h exposure.
  • In silico tools : Derek Nexus for preliminary risk assessment of structural alerts .

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